5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
5-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHUBHQTKEHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound with notable biological activity. Its unique structural features, including a fluorinated aromatic system, furan and thiophene rings, and a sulfonamide group, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 397.4 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substituent | Enhances reactivity and biological activity |
| Furan Ring | Known for diverse biological activities |
| Thiophene Ring | Contributes to chemical behavior and potential interactions |
| Sulfonamide Group | Commonly associated with various pharmacological effects |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on related sulfonamide derivatives showed potent inhibition of L1210 mouse leukemia cells with IC values in the nanomolar range, suggesting that this class of compounds may effectively target cancer cell proliferation .
Antimicrobial Activity
The presence of furan and thiophene moieties in the compound enhances its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial activity .
The mechanism of action for sulfonamide compounds typically involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death. The fluorine atom may enhance binding affinity to the target enzyme, increasing the compound's efficacy .
Study 1: Inhibition of Cancer Cell Proliferation
A series of experiments evaluated the growth inhibitory effects of novel sulfonamide derivatives on L1210 leukemia cells. The results showed that compounds similar to this compound exhibited potent cytotoxicity with IC values as low as 10 nM, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of compounds with structural similarities to this compound against various pathogens. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiophene alkylation | NaH, furfuryl alcohol | THF | 0°C → RT | ~65 |
| Sulfonamide coupling | Et₃N, sulfonyl chloride | DCM | RT | 70–80 |
Basic: How is the compound structurally characterized?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, sulfonamide NH resonance). 2D NMR (COSY, HSQC) resolves overlapping signals in the thiophene-furan region .
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) determines absolute configuration and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions). Crystallographic data (e.g., CCDC entries) validate computational models .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ ion).
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. furan oxygen).
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability; smaller gaps suggest higher reactivity .
- Solvent effects : PCM models simulate polar aprotic solvent interactions (e.g., DMSO) .
Q. Table 2: DFT-Derived Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electron-donating capacity |
| LUMO (eV) | -1.8 | Susceptibility to nucleophilic attack |
| Band gap | 4.4 | Kinetic stability |
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?
Answer:
- Validate computational parameters : Compare B3LYP vs. M06-2X functionals for non-covalent interactions. Adjust basis sets (e.g., def2-TZVP) for heavier atoms like sulfur .
- Crystallographic benchmarking : Overlay DFT-optimized structures with X-ray data to identify discrepancies in torsion angles (e.g., thiophene-furan dihedral angles) .
- Kinetic vs. thermodynamic control : Re-evaluate reaction conditions (e.g., temperature, catalyst loading) if yields diverge from transition-state theory predictions .
Advanced: What strategies improve yield in multi-step synthesis?
Answer:
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide NH stretch at ~3300 cm⁻¹) .
- Catalyst optimization : Screen Pd/C or CuI for cross-coupling steps; microwave-assisted synthesis reduces reaction times .
- Protecting groups : Temporarily mask the furan hydroxyl with TBSCl to prevent side reactions during sulfonamide coupling .
Advanced: How to establish structure-activity relationships (SAR) for biological targets?
Answer:
- Functional group modulation : Synthesize analogs (e.g., replace methoxy with ethoxy, substitute fluorine with chlorine) and compare IC₅₀ values in enzyme assays .
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or bacterial dihydropteroate synthase). Validate with SPR or ITC binding studies .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide as H-bond acceptor, furan as π-π stacker) .
Q. Table 3: SAR Trends
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| F → Cl substitution | 2.1 μM → 5.8 μM | COX-2 |
| Methoxy → ethoxy | No significant change | DHPS |
Advanced: What analytical methods resolve stereochemical uncertainties in the furan-hydroxy group?
Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers .
- VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configuration .
- X-ray anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu Kα vs. Mo Kα) to resolve light-atom chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
